molecular formula C37H59N7O10 B12802554 AcSerLeuAsnPhe(CHOHCH2)ProIleOMe CAS No. 127231-45-2

AcSerLeuAsnPhe(CHOHCH2)ProIleOMe

Cat. No.: B12802554
CAS No.: 127231-45-2
M. Wt: 761.9 g/mol
InChI Key: OZXURBBJHFLDSZ-VLDKAQFRSA-N
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Description

AcSerLeuAsnPhe(CHOHCH2)ProIleOMe is a synthetic peptide derivative featuring a unique structural motif. The compound comprises a hexapeptide backbone with an acetylated serine (Ac-Ser) at the N-terminus and a methyl ester (OMe) at the C-terminal isoleucine residue. A critical modification is the cyclohexanol ethyl group [(CHOHCH2)] attached to the phenylalanine (Phe) side chain, which introduces conformational rigidity and enhances hydrophobicity. This modification is hypothesized to improve metabolic stability and membrane permeability, making it a candidate for therapeutic applications such as protease inhibition or receptor targeting .

The sequence breakdown is as follows:

  • Ac-Ser: Acetylation protects against N-terminal degradation.
  • Leu-Asn-Phe(CHOHCH2): A central tripeptide with a modified Phe residue. The cyclohexanol ethyl group may stabilize β-turn structures.
  • Pro-Ile-OMe: Proline induces structural constraints, while the methyl ester enhances lipophilicity.

Properties

CAS No.

127231-45-2

Molecular Formula

C37H59N7O10

Molecular Weight

761.9 g/mol

IUPAC Name

methyl (2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoate

InChI

InChI=1S/C37H59N7O10/c1-7-22(4)32(37(53)54-6)43-36(52)29-14-11-15-44(29)19-30(47)25(17-24-12-9-8-10-13-24)40-34(50)27(18-31(38)48)42-33(49)26(16-21(2)3)41-35(51)28(20-45)39-23(5)46/h8-10,12-13,21-22,25-30,32,45,47H,7,11,14-20H2,1-6H3,(H2,38,48)(H,39,46)(H,40,50)(H,41,51)(H,42,49)(H,43,52)/t22-,25-,26-,27-,28-,29-,30-,32-/m0/s1

InChI Key

OZXURBBJHFLDSZ-VLDKAQFRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AcSerLeuAsnPhe(CHOHCH2)ProIleOMe involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. This is followed by the formation of peptide bonds through condensation reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable production of peptides. These machines automate the repetitive steps of peptide synthesis, including coupling, washing, and deprotection .

Chemical Reactions Analysis

Types of Reactions

AcSerLeuAsnPhe(CHOHCH2)ProIleOMe can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

AcSerLeuAsnPhe(CHOHCH2)ProIleOMe has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of AcSerLeuAsnPhe(CHOHCH2)ProIleOMe involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their activity .

Comparison with Similar Compounds

Key Observations :

  • The higher PSA of the target compound may reduce membrane permeability but improve aqueous solubility.
  • The density and boiling point are comparable, suggesting similar packing efficiency and thermal stability.

Research Findings and Implications

  • Therapeutic Potential: The structural modifications position this compound as a candidate for targeting hydrophobic binding pockets (e.g., in oncology or neurology).
  • Limitations : Experimental data for the target compound are scarce; most insights are extrapolated from analogs like AcLeuAsnLeu(CHOHCH2)ProIleOMe .

Notes

  • Further studies are needed to validate biological activity, pharmacokinetics, and synthetic scalability.

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